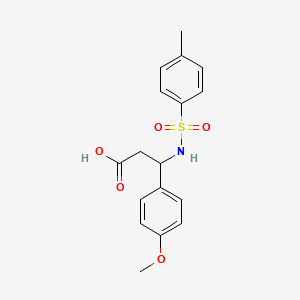

3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for this compound, per IUPAC rules, is 3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid . This nomenclature reflects:

- A propanoic acid backbone with a carboxylic acid group (-COOH) at position 1.

- A 4-methoxyphenyl group attached to the third carbon.

- A 4-methylbenzenesulfonamide group (-NHSO₂C₆H₄CH₃) also bonded to the third carbon, creating a branched structure.

Alternative names include 3-(4-methoxyphenyl)-3-(p-toluenesulfonamido)propionic acid and benzenepropanoic acid, 4-methoxy-β-[[(4-methylphenyl)sulfonyl]amino]-. The numbering prioritizes the carboxylic acid as position 1, with substituents on carbon 3 described in descending priority order (sulfonamide > methoxyphenyl).

Molecular Formula and Weight Analysis

The molecular formula is C₁₇H₁₉NO₅S , derived from:

- 17 carbons : 10 from the methoxyphenyl group, 3 from the propanoic acid chain, 4 from the toluenesulfonyl group.

- 19 hydrogens : Distributed across aromatic rings, methyl groups, and the propanoic chain.

- 1 nitrogen : From the sulfonamide group.

- 5 oxygens : 2 from the sulfonyl group, 1 from methoxy, 2 from the carboxylic acid.

- 1 sulfur : Central to the sulfonamide moiety.

Molecular weight :

| Element | Quantity | Atomic Weight | Contribution |

|---|---|---|---|

| C | 17 | 12.01 | 204.17 |

| H | 19 | 1.01 | 19.19 |

| N | 1 | 14.01 | 14.01 |

| O | 5 | 16.00 | 80.00 |

| S | 1 | 32.07 | 32.07 |

| Total | 349.44 g/mol |

This matches experimental data (349.40 g/mol), with minor discrepancies due to isotopic variations.

Stereochemical Configuration and Chiral Center Identification

The compound exhibits a chiral center at carbon 3 due to four distinct substituents:

- Carboxylic acid group (-COOH)

- Methoxyphenyl group

- Toluenesulfonamide group

- Hydrogen atom

This configuration allows for two enantiomers (R and S). Synthetic routes typically yield racemic mixtures unless chiral catalysts or resolved intermediates are used. The (R)-enantiomer is reported in certain synthetic pathways, as evidenced by optical rotation data.

Key stereochemical features :

- The toluenesulfonamide group adopts a gauche conformation relative to the methoxyphenyl group to minimize steric hindrance.

- Intramolecular hydrogen bonding between the sulfonamide’s NH and the carboxylic acid’s carbonyl oxygen stabilizes the structure.

Comparative Structural Analysis with Related Sulfonamide Derivatives

Notable trends :

- Electron-withdrawing groups (e.g., sulfonamide) reduce electron density at the aromatic ring, decreasing electrophilic substitution reactivity.

- Methoxy groups enhance solubility in polar solvents compared to non-substituted analogs.

- Branched sulfonamides exhibit greater steric hindrance, affecting binding affinity in enzyme interactions.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-12-3-9-15(10-4-12)24(21,22)18-16(11-17(19)20)13-5-7-14(23-2)8-6-13/h3-10,16,18H,11H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGPQQVCVMNUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385403 | |

| Record name | 3-(4-Methoxyphenyl)-3-[(4-methylbenzene-1-sulfonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295344-96-6 | |

| Record name | 3-(4-Methoxyphenyl)-3-[(4-methylbenzene-1-sulfonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid typically involves multi-step organic reactions. One common method might include:

Starting Materials: 4-Methoxybenzaldehyde, toluene-4-sulfonamide, and malonic acid.

Step 1: Formation of 4-Methoxybenzylidene malonic acid through a Knoevenagel condensation reaction.

Step 2: Reaction with toluene-4-sulfonamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

Temperature and Pressure: Optimization of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of 3-(4-Hydroxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid.

Reduction: Formation of 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigating its potential therapeutic effects or as a precursor to pharmaceutical compounds.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid would depend on its specific interactions with molecular targets. Potential pathways include:

Enzyme Inhibition: Binding to and inhibiting specific enzymes.

Receptor Interaction: Interacting with cellular receptors to modulate biological responses.

Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonamide and Aromatic Moieties

The compound shares structural homology with benzenesulfonyl- and toluenesulfonyl-substituted propionic acid derivatives. Key analogs include:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : Methoxy (OCH₃) and hydroxy (OH) substituents enhance solubility via hydrogen bonding, while fluorine reduces electron density on the aromatic ring, affecting π–π stacking distances .

- Steric Effects : Bulkier substituents (e.g., toluenesulfonyloxy) restrict backbone flexibility, leading to unique crystal packing motifs .

Conformational Variations in the L-Tyrosine Backbone

Crystallographic studies reveal significant conformational differences among analogs:

- 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid: Exhibits intramolecular π–π stacking between the methoxyphenyl and toluenesulfonyl groups, stabilizing a planar backbone conformation .

- Benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid: Lacks methoxy groups; adopts a twisted conformation due to steric clashes between sulfonyloxy and sulfonylamino groups .

- 3-Amino-3-(4-methoxyphenyl)propanoic acid: Absence of sulfonamide groups results in a more flexible backbone, enabling stronger intermolecular hydrogen bonds .

Physicochemical and Functional Comparisons

Table: Substituent Effects on Key Properties

Crystallographic Insights

- Intramolecular Interactions: The methoxyphenyl and toluenesulfonyl groups in the target compound engage in edge-to-face π–π stacking (3.6 Å), a feature absent in non-aromatic analogs like 3-amino-3-(4-methoxyphenyl)propanoic acid .

- Hydrogen Bonding : The sulfonamide N–H group forms short intermolecular bonds with carboxylic oxygen (2.8 Å), enhancing crystal stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of a precursor amine using toluene-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include protecting the carboxylic acid group during sulfonylation to avoid side reactions. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for optimal yield. Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane .

- Data Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirm structure using H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and HRMS (expected [M+H] ~406.12) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Identify the toluene-4-sulfonyl group (singlet for methyl at δ 2.4 ppm, aromatic protons at δ 7.7–7.9 ppm) and methoxyphenyl moiety (δ 3.8 ppm for OCH).

- HPLC : Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).

- FT-IR : Confirm sulfonamide (1320–1350 cm for S=O stretching) and carboxylic acid (1700–1720 cm) groups .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (≤10% v/v) to avoid cytotoxicity. Solubility can be enhanced using β-cyclodextrin or micellar systems .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model transition states during sulfonylation, focusing on steric effects from the methoxyphenyl group. Use software like Gaussian or ORCA to calculate activation energies and identify optimal reaction pathways. Pair computational data with experimental validation (e.g., varying substituents on the phenyl ring) to refine synthetic routes .

- Data Contradiction Analysis : Discrepancies between predicted and observed yields may arise from solvent polarity effects not accounted for in simulations. Address this by calibrating computational models with empirical solvent parameters .

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?

- Methodological Answer : Compare the target compound’s bioactivity (e.g., enzyme inhibition) against analogs like 3-(4-Hydroxyphenyl)propionic acid (lacks sulfonamide) or 3-(4-Methoxyphenyl)pyrazole (different backbone). Use dose-response assays (IC) and molecular docking to assess binding affinity variations. For example, the sulfonamide group may enhance hydrogen bonding with target enzymes, while the methoxy group modulates lipophilicity .

- Case Study : If conflicting data exist on COX-2 inhibition, validate via Western blot (protein expression) and prostaglandin E ELISA to reconcile discrepancies .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

- Methodological Answer : Employ continuous-flow reactors to control exothermic sulfonylation steps, ensuring consistent temperature (±2°C) and residence time. Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (>98%). For large-scale batches, optimize catalyst loading (e.g., 0.5 mol% DMAP) to reduce costs without compromising yield .

Q. What analytical challenges arise in detecting degradation products, and how are they mitigated?

- Methodological Answer : Degradation under acidic/alkaline conditions may yield toluene-4-sulfonic acid or demethylated byproducts. Use LC-MS/MS with MRM (multiple reaction monitoring) to trace degradation pathways. Accelerated stability studies (40°C/75% RH for 6 months) combined with Arrhenius modeling predict shelf-life .

Methodological Resources

- Synthesis Optimization : Refer to Dean-Stark traps for azeotropic removal of water during esterification steps .

- Safety Protocols : Follow Ambeed’s safety guidelines (e.g., PPE, fume hood use) due to the compound’s irritant properties .

- Data Reproducibility : Adhere to CRDC standards (RDF2050112) for reactor design and reaction fundamentals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.